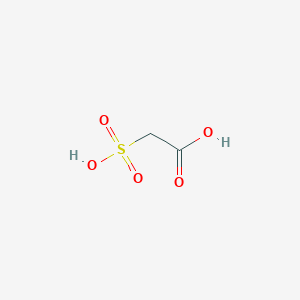

Sulfoacetic acid

Vue d'ensemble

Description

Sulfoacetic acid is a chemical compound that can be synthesized through the sulfonation of acetic anhydride, particularly in the presence of 3,5-dimethylpyrazole and sulfuric acid. This process leads to the formation of sulfoacetic acid along with methanedisulfonic acid. The reaction conditions also result in the sulfonation of 3,5-dimethylpyrazole, yielding a mixture of sulfonic acids, which can be quantified by NMR spectroscopy. The resulting sulfoacetic acid can form complexes with various metal ions, as demonstrated by the isolation and crystallization of its complexes with Co^2+, Zn^2+, Ba^2+, Pb^2+, and Cs^+ .

Synthesis Analysis

The synthesis of sulfoacetic acid involves the sulfonation of acetic anhydride under specific conditions. The presence of 3,5-dimethylpyrazole promotes this reaction, leading to a mixture of sulfoacetic acid and methanedisulfonic acid. The proportions of the resulting sulfonic acids were determined to be approximately 34 mol% sulfoacetic acid and 19 mol% methanedisulfonic acid, with the remainder being 3,5-dimethylpyrazole-4-sulfonic acid. The synthesis is characterized by the use of concentrated sulfuric acid in an acetic anhydride/acetic acid solvent system .

Molecular Structure Analysis

The molecular structure of sulfoacetic acid and its derivatives can be elucidated through single-crystal X-ray crystallography. This technique has been used to determine the coordination modes of sulfoacetic acid in its metal complexes. For example, the crystal structures of complexes with Co^2+, Zn^2+, Ba^2+, Pb^2+, and Cs^+ have been reported, revealing a variety of coordination modes for the sulfoacetic acid ligand within these structures .

Chemical Reactions Analysis

Sulfoacetic acid, being a sulfonic acid derivative, is expected to participate in various chemical reactions typical of sulfonic acids. While the provided data does not detail specific reactions of sulfoacetic acid itself, it is known that sulfonic acid groups can act as catalysts in multicomponent reactions, Knoevenagel condensation, Michael addition reactions, and Pechmann condensation, among others. These reactions are facilitated by the acidic nature of the sulfonic acid group, which can activate substrates or intermediates in the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoacetic acid are not directly detailed in the provided data. However, sulfonic acids are generally known for their high water solubility and strong acidity. The presence of the sulfonic acid group in a molecule typically enhances its solubility in water and increases its acidity compared to carboxylic acids. The sulfonic acid group's resistance to nucleophilic attack can be manipulated through the use of protecting groups, which can be removed under mild conditions, as demonstrated in the synthesis of a sulfonated near-IR fluorophore . Additionally, the stability and reactivity of sulfonic acid derivatives can be influenced by the presence of substituents on the aromatic ring or the heterocyclic moiety .

Applications De Recherche Scientifique

Chemical Complex Formation : Sulfoacetic acid has been studied for its ability to form chemical complexes with metals. Jianrattanasawat and Mezei (2012) found that sulfuric acid can sulfonate acetic anhydride to sulfoacetic acid and also to methanedisulfonic acid in the presence of 3,5-dimethylpyrazole. They also investigated the crystal structures of complexes formed with metals like Co2+, Zn2+, Ba2+, Pb2+, and Cs+ using the sulfoacetate ligand (Jianrattanasawat & Mezei, 2012).

Chiral Separation of Amino Acids : Sulfonic acids, including sulfoacetic acid, have been shown to be effective in the chiral resolution of underivatized aromatic amino acids on an amylosic column. Ye et al. (2002) demonstrated that sulfonic acid additives can give a more UV-transparent mobile phase, possibly allowing for the detection of non-aromatic analytes (Ye et al., 2002).

Synthesis of Derivatives : Shmailov et al. (2012) discussed the synthesis of α-(3-R-1-adamantyl)sulfoacetic acids and their derivatives. They found that by sulfonating 3-R-1-adamantylacetic acids with H2SO4 in trifluoroacetic anhydride, they could obtain previously unknown α-(3-R-adamantyl)sulfoacetic acids. These compounds showed potential anti-HSV activity (Shmailov et al., 2012).

Fuel Cell Applications : Seeponkai and Wootthikanokkhan (2007) researched the use of sulfoacetic acid in sulfonated poly(vinyl alcohol) membranes for proton conductivity in direct methanol fuel cells. They found that the proton conductivity and ion exchange capacity of the membranes initially increased and then decreased with the amount of sulfoacetic acid (Seeponkai & Wootthikanokkhan, 2007).

Environmental Applications : Carter and Farrell (2008) investigated the oxidative destruction of perfluorooctane sulfonate using boron-doped diamond film electrodes, where the oxidation of PFOS yielded sulfate, fluoride, carbon dioxide, and trace levels of trifluoroacetic acid (Carter & Farrell, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfoacetic acid, a carboxyalkanesulfonic acid , is primarily used as a chemical reagent in organic synthesis . It is also used as a surfactant and cleaning agent due to its good surface-active properties . In the medical field, it has been used in the synthesis of ethyl ester by esterification in refluxing ethanol .

Mode of Action

In organic synthesis, it can act as a reagent, participating in reactions to form other compounds .

Biochemical Pathways

As a reagent in organic synthesis, it can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use .

Pharmacokinetics

As a strong acid, it is expected to be soluble in water, methanol, and ethanol . This suggests that it could be readily absorbed and distributed in the body.

Result of Action

The result of sulfoacetic acid’s action largely depends on its application. In organic synthesis, it can contribute to the formation of a wide range of compounds . As a surfactant and cleaning agent, it can help remove dirt and grease . In the medical field, it has been used in the synthesis of ethyl ester .

Propriétés

IUPAC Name |

2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGIJOLULBJGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059556 | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Hygroscopic solid; [Merck Index] | |

| Record name | Sulfoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP AT BP OF 245 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, & ALCOHOL; INSOL IN ETHER & CHLOROFORM /MONOHYDRATE/, SOL IN WATER, ALCOHOL, & ACETONE, INSOL IN ETHER & CHLOROFORM | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sulfoacetic acid | |

CAS RN |

123-43-3 | |

| Record name | Sulfoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4XC05H603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

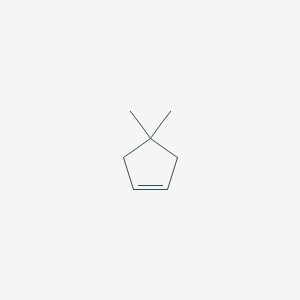

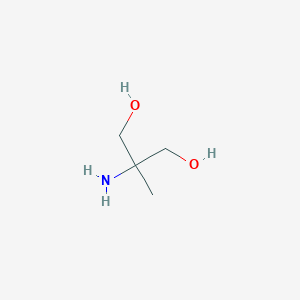

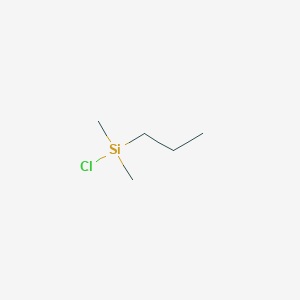

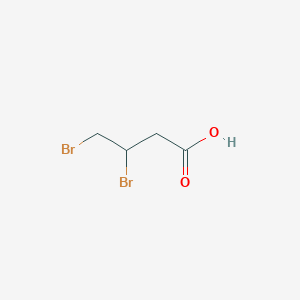

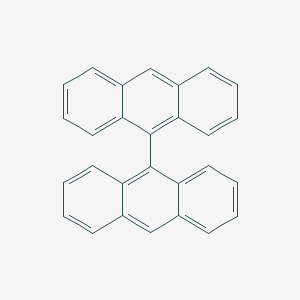

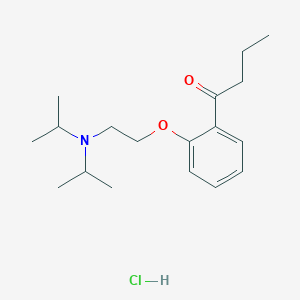

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Sulfoacetic acid has the molecular formula C2H4O5S and a molecular weight of 140.12 g/mol.

A: While specific spectroscopic data from the provided research isn't mentioned, common characterization techniques for sulfoacetic acid include nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared spectroscopy (FTIR). These methods provide information on the structure and bonding within the molecule. []

A: Research indicates that increasing the amount of sulfoacetic acid used in the preparation of sulfonated PVA membranes leads to a decrease in the water uptake of these membranes. [] This characteristic is valuable in applications such as fuel cells, where controlled water management is crucial.

A: Yes, sulfoacetic acid has been successfully used to modify poly(vinyl alcohol) hydrogels, enhancing their electrical sensitivity. [, ] The resulting SA-modified PVA hydrogels display reversible bending behavior under a direct current (DC) electric field, making them attractive for applications like advanced drug delivery systems.

A: Sulfoacetic acid is identified as a key product in the extractive oxidative desulfurization of fuels when using polyoxometalate catalysts and molecular oxygen. [, , ] It represents a significant portion of the water-soluble sulfur compounds formed during this process. Notably, its accumulation, along with other acidic byproducts, can contribute to catalyst deactivation by reducing the pH of the aqueous catalyst phase.

A: Yes, a study demonstrated that 3,5-Dimethylpyrazole can promote the sulfonation of acetic anhydride by sulfuric acid, leading to the formation of both sulfoacetic acid and methanedisulfonic acid. [] This suggests potential catalytic properties of sulfoacetic acid in specific reactions.

A: Several analytical techniques are employed to characterize and quantify sulfoacetic acid. Common methods include gas chromatography, titration, impedance analysis, and gravimetric analysis. [] Additionally, X-ray diffraction has been used to study the impact of sulfoacetic acid on cellulose acetylation. []

A: Research highlights that sulfoacetic acid, along with other water-soluble sulfur compounds, is extracted into the aqueous phase during the extractive oxidative desulfurization of fuels. [] This extraction allows for the separation and potential treatment of these sulfur-containing byproducts, mitigating their environmental impact.

A: Early research on sulfoacetic acid focused on understanding its formation and reactivity. Studies explored its synthesis through the reaction of chlorosulfonic acid with acetic anhydride. [] Further investigations delved into the preparation of pure crystalline sulfoacetic acid, marking significant milestones in its early characterization. []

A: Sulfoacetic acid's diverse properties make it relevant across various scientific disciplines. Its application in fuel desulfurization processes showcases its importance in environmental chemistry and chemical engineering. [, , ] Simultaneously, its use in modifying hydrogels for drug delivery systems highlights its significance in biomedical engineering and pharmaceutical sciences. [, ] This cross-disciplinary application underscores its versatility and potential for further exploration in diverse fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)

![Dibenzo[c,g]fluorene](/img/structure/B94285.png)